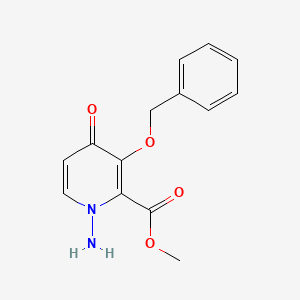
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Vorbereitungsmethoden
The synthesis of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride can be compared with other 1,3,4-thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-(2,4-Difluorophenyl)-1,3,4-thiadiazole: Exhibits potent antifungal activity.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride lies in its specific structural features, such as the presence of the cyclobutane ring and the difluoro substituents, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H8ClF2N3S |
|---|---|
Molekulargewicht |
227.66 g/mol |
IUPAC-Name |
3,3-difluoro-1-(1,3,4-thiadiazol-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3S.ClH/c7-6(8)1-5(9,2-6)4-11-10-3-12-4;/h3H,1-2,9H2;1H |
InChI-Schlüssel |
BSSQKUDUXXUVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(C2=NN=CS2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)







